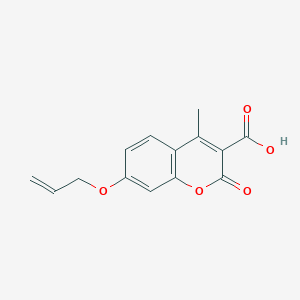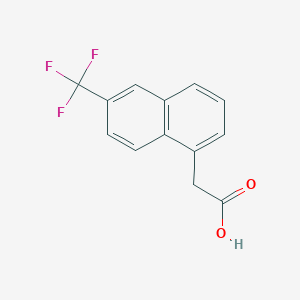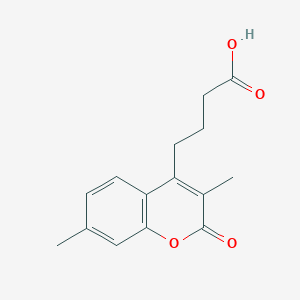
4-(3,7-Dimethyl-2-oxo-2h-chromen-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with butanoic acid derivatives under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at 50°C . The reaction proceeds through alkylation, followed by purification using flash chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and DNA gyrase, leading to its antimicrobial and anticancer effects . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitro-2-oxo-2H-chromen-4-yl)butanoic acid: Known for its anticonvulsant properties.
7-Hydroxy-4-methylcoumarin: Commonly used in the synthesis of other coumarin derivatives.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Utilized in bioorganic chemistry and molecular recognition studies.
Uniqueness
4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid stands out due to its unique combination of biological activities, including antimicrobial, antioxidant, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
CAS No. |
29207-20-3 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-(3,7-dimethyl-2-oxochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C15H16O4/c1-9-6-7-12-11(4-3-5-14(16)17)10(2)15(18)19-13(12)8-9/h6-8H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
GRWNTSCXNLAJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


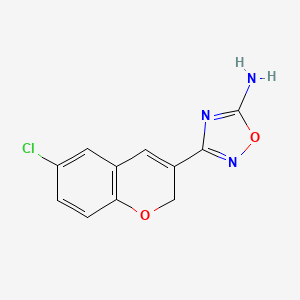
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
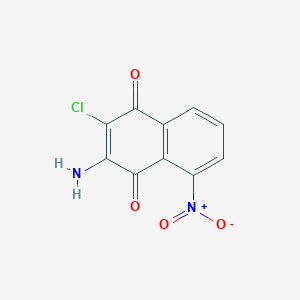
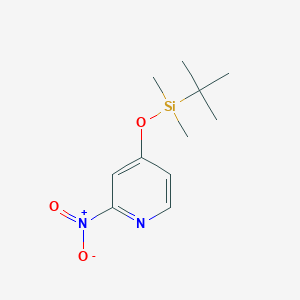


![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
